M-110

Beschreibung

Eigenschaften

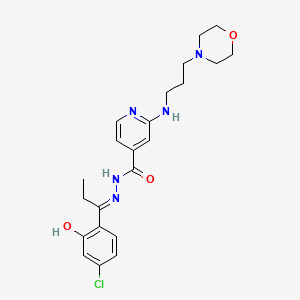

IUPAC Name |

N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN5O3/c1-2-19(18-5-4-17(23)15-20(18)29)26-27-22(30)16-6-8-25-21(14-16)24-7-3-9-28-10-12-31-13-11-28/h4-6,8,14-15,29H,2-3,7,9-13H2,1H3,(H,24,25)(H,27,30)/b26-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXCNYVQIONABS-LGUFXXKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)C3=C(C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\NC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)/C3=C(C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Identity and Core Attributes of M-110

The designation "M-110" is attributed to several distinct chemical entities within the scientific and research landscape. For drug development professionals, researchers, and scientists, it is crucial to differentiate between these compounds to access accurate and relevant technical information. This guide provides a comprehensive overview of the three most prominent pharmaceutical and research compounds identified as M-110:

-

MT-110 : A novel small molecule inhibitor of non-muscle myosin II, under development by Myosin Therapeutics for the treatment of methamphetamine use disorder.

-

MM-110 : A derivative of ibogaine, also known as 18-methoxycoronaridine (18-MC) or zolunicant, being investigated by MindMed for its potential in treating opioid withdrawal.

-

M-110 (Sigma-Aldrich) : The product code for α-Methylserotonin, a non-selective serotonin receptor agonist widely used in pharmacological research.

This document will delve into the chemical structure, core data, experimental protocols, and signaling pathways associated with each of these compounds.

MT-110 (Myosin Therapeutics)

MT-110 is an investigational therapeutic agent developed by Myosin Therapeutics, aimed at addressing methamphetamine use disorder.[1][2] It is a selective inhibitor of non-muscle myosin II (NMII), a molecular motor protein.[3]

Chemical Structure of MT-110

As of the latest available information, the precise chemical structure of MT-110 has not been publicly disclosed by Myosin Therapeutics. It is identified by the synonym BPN-0027490 and has a molecular weight of 371.43 g/mol .[3] The proprietary nature of early-stage drug development often limits the public availability of such detailed structural information.

Core Data for MT-110

Due to the limited public information on MT-110, a comprehensive quantitative data table is not yet feasible. The available data is summarized below.

| Property | Value |

| Synonym | BPN-0027490 |

| Molecular Weight | 371.43 g/mol |

| Therapeutic Target | Non-muscle myosin II (NMII) |

| Developer | Myosin Therapeutics |

| Therapeutic Indication | Methamphetamine Use Disorder |

| Development Phase | Preclinical (as of late 2023) |

Signaling Pathway of MT-110

MT-110 functions by inhibiting non-muscle myosin II (NMII), which is a key protein in cellular processes involving actin-based contractility. In the context of methamphetamine addiction, NMII is implicated in the structural plasticity of dendritic spines in the brain's reward pathways. Methamphetamine-induced changes in these structures are thought to contribute to drug-seeking behavior. By inhibiting NMII, MT-110 is hypothesized to reverse these neuroadaptations, thereby reducing the motivation to seek the drug.

References

MT-110: A Novel Non-Muscle Myosin II Inhibitor for Methamphetamine Use Disorder

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-110 is a first-in-class, selective, small-molecule inhibitor of non-muscle myosin II (NMII) under development by Myosin Therapeutics for the treatment of methamphetamine use disorder (MUD).[1][2] There are currently no FDA-approved medications for MUD, representing a significant unmet medical need.[2] MT-110 targets the underlying molecular mechanisms of addiction by modulating synaptic plasticity, offering a novel therapeutic approach to reduce the motivation for stimulants and prevent relapse.[3] Preclinical studies have demonstrated promising efficacy and safety, supporting its advancement into clinical trials.[3]

Discovery and History

The journey of MT-110 began with the groundbreaking discovery by Dr. Courtney Miller's research group at Scripps Research, who identified non-muscle myosin II as a promising therapeutic target for preventing relapse in individuals with methamphetamine use disorder.[4] This innovative approach led to a grant for medications development from the NIH's Blueprint Neurotherapeutics Network, which supported the initial discovery and preclinical development of MT-110.[3][4]

Myosin Therapeutics was founded in 2020 by Dr. Courtney Miller, Dr. Pat Griffin, and Dr. Ted Kamenecka, spinning out of The Herbert Wertheim UF Scripps Institute (formerly Scripps Research, Florida).[3][4] The company secured an exclusive license for the intellectual property related to MT-110 and associated compounds from Scripps Research.[4] With the support of the NIH and private funding, Myosin Therapeutics has advanced MT-110 through IND-enabling studies and is initiating Phase 1 clinical trials.[5]

Mechanism of Action

MT-110 is a selective inhibitor of non-muscle myosin II (NMII), a molecular motor protein that plays a crucial role in regulating actin cytoskeletal dynamics.[1][2] In the context of MUD, NMII is involved in the structural plasticity of dendritic spines, which are postsynaptic structures key to the motivation for drugs.[2] Methamphetamine use leads to aberrant synaptic plasticity, reinforcing drug-seeking behavior.

By inhibiting NMII, MT-110 is thought to disrupt these pathological changes in synaptic structure, thereby reducing the motivation for methamphetamine without affecting natural rewards.[3] This targeted approach aims to address the root cause of addiction and relapse. The development of MT-110 and its analogs, such as MT-228, has focused on achieving selectivity for NMII over cardiac myosin II to improve tolerability and create a wider therapeutic window.[6][7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which non-muscle myosin II inhibition may impact neuronal plasticity.

References

- 1. MT-110 by Myosin Therapeutics for Substance (Drug) Abuse: Likelihood of Approval [pharmaceutical-technology.com]

- 2. myosintherapeutics.com [myosintherapeutics.com]

- 3. Myosin Therapeutics Awarded $3 Million NIH Grant to Advance Clinical Trial for MT-110 in Methamphetamine Use Disorder - BioSpace [biospace.com]

- 4. myosintherapeutics.com [myosintherapeutics.com]

- 5. Myosin Therapeutics Closes Second Seed Round to Advance Clinical Trials for Innovative Cancer and Neuroscience Therapies [prnewswire.com]

- 6. Development of clinically viable non-muscle myosin II small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Clinically Viable Non-Muscle Myosin II Small Molecule Inhibitors with Broad Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

M-110 physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of NUS-110, a Metal-Organic Framework for Direct Air Capture

This technical guide provides a comprehensive overview of the physical and chemical properties of NUS-110, a promising metal-organic framework (MOF) for direct air capture of carbon dioxide. The information is intended for researchers, scientists, and drug development professionals interested in the material's characteristics and potential applications.

Introduction to NUS-110

NUS-110 is a zirconium-based metal-organic framework that is isostructural to the well-known UiO-66. It is synthesized using a mechanochemical approach with the organic linker 2,5-diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc).[1] This method is noted for preserving the integrity of the amine functionalities within the linker, which are crucial for its carbon capture performance.[1] The structure of NUS-110 features a cubic Fm3̅m space group.[1]

Physical and Chemical Properties

The key physical and chemical properties of NUS-110 are summarized in the tables below.

Structural and Chemical Properties

| Property | Value |

| Chemical Formula | Zr₆O₄(OH)₄[(C₈H₁₀(NH₂)₂(COO)₂]₆ |

| Crystal Structure | Cubic, Fm3̅m space group |

| Isostructural To | UiO-66 |

| BET Surface Area | 584 m²/g |

| Thermal Stability | Stable up to 340 °C in a nitrogen atmosphere |

| Chemical Stability | Stable in aqueous solutions at pH 3 and pH 11 |

| Basicity (pKa) | 9.85 |

Carbon Dioxide Adsorption Properties

| Condition | CO₂ Adsorption Capacity |

| Dry (400 ppm CO₂) | 0.89 mmol/g |

| Humid (30% RH, 400 ppm CO₂) | 1.35 mmol/g |

| 298 K, 1 bar | 2.7 mmol/g |

| Gas Selectivity | High for CO₂ over N₂, O₂, and Ar |

| Oxidative Stability | Retains 98% of its adsorption performance over 20 cycles under oxidative conditions.[1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of NUS-110.

Synthesis of NUS-110 (Mechanochemical Method)

NUS-110 is synthesized via a liquid-assisted grinding (LAG) mechanochemical method.[1]

-

Reactants : The organic linker 2,5-diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc) and a pre-assembled zirconium cluster, such as Zr₁₂OAc, are used.[1]

-

Procedure :

-

The solid reactants are placed in a milling vessel.

-

A small amount of a liquid grinding assistant (e.g., water) is added.

-

The mixture is milled for a specified time until the crystalline NUS-110 product is formed.

-

-

Activation : The as-synthesized material is activated to remove any unreacted starting materials and solvent molecules from the pores. The specific activation procedure is detailed in the supporting information of the source literature.[2]

NUS-110 Synthesis Workflow

Structural and Physical Characterization

-

Powder X-ray Diffraction (PXRD) : PXRD is used to confirm the crystallinity and phase purity of the synthesized NUS-110. The resulting diffraction pattern is compared with simulated patterns to verify the crystal structure.[1]

-

Nitrogen Sorption Analysis : Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and analyze the pore size distribution of the activated material.[2]

-

Thermogravimetric Analysis (TGA) : TGA is performed by heating the sample under a controlled atmosphere (e.g., nitrogen) to evaluate its thermal stability. The temperature at which significant weight loss occurs indicates the decomposition temperature.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the NUS-110 structure and to confirm the successful incorporation of the organic linker.[2]

NUS-110 Characterization Workflow

Chemical Property and Performance Evaluation

-

Potentiometric Acid-Base Titration : This technique is used to determine the pKa of the amine groups in NUS-110 and to quantify the number of accessible basic sites.[2]

-

A powdered sample of NUS-110 is dispersed in a 0.1 M NaNO₃ aqueous solution via sonication.[2]

-

The pH of the suspension is adjusted to 10.5 with 0.1 M NaOH and allowed to equilibrate for 12 hours.[2]

-

The suspension is then titrated with incremental additions of 0.1 M HCl, and the pH is recorded after each addition to generate a titration curve.[2]

-

-

Single-Component Gas Sorption Measurements : The CO₂ adsorption capacity and selectivity are determined by measuring the uptake of CO₂, N₂, O₂, and Ar at 298 K and 1 bar.[1]

-

Dynamic Breakthrough Experiments : To assess the performance of NUS-110 under simulated flue gas conditions, breakthrough tests are conducted.[1]

-

A packed bed of NUS-110 is prepared in a stainless-steel column.[1]

-

A gas mixture with a specific CO₂ concentration (e.g., 400 ppm in N₂) is passed through the column at a constant flow rate.[1]

-

The composition of the effluent gas is continuously monitored using a mass spectrometer to determine the time at which CO₂ "breaks through" the column, which is used to calculate the dynamic CO₂ capture capacity.[1]

-

CO₂ Capture Performance Evaluation

References

An In-depth Technical Guide to the Biological Targets of M-110 Compounds

For Researchers, Scientists, and Drug Development Professionals

The designation "M-110" is associated with at least three distinct therapeutic compounds, each with a unique biological target and mechanism of action. This guide provides a comprehensive technical overview of each of these molecules to facilitate research and development efforts. The compounds covered are:

-

M-110: A selective PIM-3 Kinase Inhibitor

-

MT-110: A non-muscle Myosin II (NMII) Inhibitor

-

MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

M-110: A Selective PIM-3 Kinase Inhibitor

M-110 is a highly selective, ATP-competitive inhibitor of PIM kinases, showing a strong preference for PIM-3.[1][2] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell proliferation, survival, and oncogenic signaling pathways.[3][][5][6] Overexpression of PIM kinases is observed in various cancers, making them a promising target for cancer therapy.[3][5][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of M-110

| Target | IC50 | Assay Type | Reference |

| PIM-3 | 47 nM | Kinase Assay | [1] |

| PIM-1 | 2.5 µM | Kinase Assay | [1] |

| PIM-2 | 2.5 µM | Kinase Assay | [1] |

Table 2: Anti-proliferative Activity of M-110 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| DU-145 | Prostate Cancer | 0.9 µM | 72 hours | [1] |

| 22Rv1 | Prostate Cancer | 0.6 - 0.8 µM | Not Specified | [1] |

| PC3 | Prostate Cancer | 0.6 - 0.8 µM | Not Specified | [1] |

| SW480 | Colon Cancer | 0.6 - 0.8 µM | Not Specified | [1] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol):

A representative protocol for determining the IC50 of M-110 against PIM kinases would involve a biochemical assay measuring the phosphorylation of a substrate.

-

Reaction Setup: A reaction mixture is prepared containing the recombinant PIM kinase (PIM-1, PIM-2, or PIM-3), a suitable substrate (e.g., a peptide with a consensus phosphorylation sequence), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Inhibitor Addition: M-110 is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.

-

Termination: The reaction is stopped, typically by adding a solution that denatures the kinase (e.g., a strong acid or a high concentration of EDTA).

-

Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filtration and scintillation counting).

-

Data Analysis: The percentage of inhibition at each M-110 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay):

-

Cell Seeding: Cancer cell lines (e.g., DU-145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of M-110 (e.g., from 0.01 to 10 µM) for a specified period (e.g., 72 hours).[1]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

Caption: PIM-3 signaling pathway and the inhibitory action of M-110.

MT-110: A Non-Muscle Myosin II (NMII) Inhibitor

MT-110 is a selective, blood-brain barrier permeable inhibitor of non-muscle myosin II (NMII).[7] It shows improved tolerability by selectively targeting NMII over cardiac muscle myosin II (CMII).[7] NMII is a motor protein that plays a crucial role in various cellular processes, including cell division, migration, and neuronal plasticity.[8][9] Its involvement in diseases like cancer and neurological disorders makes it an attractive therapeutic target.[8]

Data Presentation

Table 3: In Vitro Inhibitory Activity of MT-125 (a closely related compound to MT-110)

| Target | Ki / EC50 | Assay Type | Reference |

| NMIIA | Ki = 2.7 ± 0.2 µM | ATPase Assay | [10] |

| NMIIB | EC50 = 1.7 ± 0.1 μM | Cytokinesis Assay | [10] |

| Cardiac Myosin II | Ki = 50 ± 10 µM | ATPase Assay | [10] |

Experimental Protocols

ATPase Activity Assay:

-

Protein Purification: Recombinant myosin motor domains (NMIIA, NMIIB, CMII) are purified.

-

Reaction Mixture: The myosin is mixed with F-actin in a buffer containing ATP.

-

Inhibitor Addition: MT-110 is added at various concentrations.

-

ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The ATPase activity is plotted against the inhibitor concentration to determine the Ki value.

Cell-Based Cytokinesis Inhibition Assay:

-

Cell Culture: A suitable cell line (e.g., COS7) is cultured.

-

Compound Treatment: The cells are treated with different concentrations of MT-110.

-

Microscopy: Live-cell imaging or fixed-cell microscopy is used to observe the process of cytokinesis.

-

Quantification: The percentage of cells that fail to complete cytokinesis (e.g., become multinucleated) is quantified.

-

Data Analysis: The EC50 for cytokinesis inhibition is calculated from the dose-response curve.

Mandatory Visualization

Caption: Regulation of Non-Muscle Myosin II and its inhibition by MT-110.

MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

MT110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct.[11][12][13] It is designed to simultaneously bind to the CD3 receptor on T-cells and the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells.[13][14] This dual binding brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the tumor cells.[13]

Data Presentation

Table 4: Clinical Trial Data for MT110 (Solitomab)

| Parameter | Value | Clinical Trial Phase | Reference |

| Maximum Tolerated Dose (MTD) | 24 µ g/day | Phase 1 | [11][12] |

| Half-life | 4.5 hours | Phase 1 | [11][12] |

| Common Dose-Limiting Toxicities | Diarrhea, elevated liver enzymes | Phase 1 | [11][12] |

Experimental Protocols

T-Cell Mediated Cytotoxicity Assay:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors as a source of T-cells (effector cells). Culture an EpCAM-positive cancer cell line (target cells).

-

Co-culture: Co-culture the effector and target cells at a specific ratio (e.g., 10:1) in the presence of varying concentrations of MT110.

-

Incubation: Incubate the co-culture for a set period (e.g., 24-48 hours).

-

Cytotoxicity Measurement: Assess target cell lysis using a method such as:

-

LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells.

-

Chromium-51 Release Assay: Pre-label target cells with ⁵¹Cr and measure its release upon lysis.

-

Flow Cytometry-based Assay: Use viability dyes to distinguish live and dead target cells.

-

-

Data Analysis: Calculate the percentage of specific lysis at each antibody concentration and determine the EC50 value.

Phase 1 Clinical Trial Protocol (Simplified Overview):

-

Patient Population: Patients with refractory solid tumors expressing EpCAM.[11]

-

Dosing: MT110 administered as a continuous intravenous infusion in a dose-escalation design.[11]

-

Primary Endpoint: Assess the safety and tolerability of MT110 and determine the maximum tolerated dose.[12]

-

Secondary Endpoints: Evaluate pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary anti-tumor activity.[12]

-

Monitoring: Closely monitor patients for adverse events, particularly dose-limiting toxicities.

Mandatory Visualization

Caption: Mechanism of action of MT110 (Solitomab).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. M-110 | Pim-3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of clinically viable non-muscle myosin II small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-muscle myosin II in disease: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. biorxiv.org [biorxiv.org]

- 11. A multicenter phase 1 study of solitomab (MT110, AMG 110), a bispecific EpCAM/CD3 T-cell engager (BiTE®) antibody construct, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A multicenter phase 1 study of solitomab (MT110, AMG 110), a bispecific EpCAM/CD3 T-cell engager (BiTE®) antibody construct, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solitomab - Wikipedia [en.wikipedia.org]

- 14. invivogen.com [invivogen.com]

In-Depth Technical Guide on the PIM Kinase Inhibitor M-110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and relevant biological information for the PIM kinase inhibitor M-110. The information is compiled for an audience of researchers, scientists, and professionals involved in drug development and discovery.

Introduction to M-110

M-110 is a potent and selective small molecule inhibitor of the PIM kinase family, with a preference for PIM-3.[1] PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation and survival, making them attractive targets for cancer therapy. M-110 was identified through a cell-based high-throughput screen and subsequent structural modifications. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate and pancreatic cancer.[2][3][4]

Chemical Identity:

| IUPAC Name | N'-[(1E)-1-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)propyl]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carbohydrazide |

| Molecular Formula | C22H28ClN5O3 |

| Molecular Weight | 445.94 g/mol |

| CAS Number | 1395048-49-3 |

Spectroscopic Data

For researchers requiring this data for synthesis verification or further analytical studies, it is recommended to consult the original research team at the Shanghai Institute of Organic Chemistry, who were involved in the chemical synthesis aspect of the study, or to perform an independent full characterization of a synthesized or purchased sample.

Experimental Protocols

As the specific spectroscopic data is not available, the detailed experimental protocols for obtaining the NMR and mass spectra of M-110 are also not published. However, this section outlines the general methodologies that would be employed for the characterization of a small molecule like M-110.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of atoms in the M-110 molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

Sample Preparation: A few milligrams of purified M-110 would be dissolved in a deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3). The choice of solvent depends on the solubility of the compound.

-

Experiments:

-

¹H NMR (Proton NMR): To identify the number and types of hydrogen atoms. Chemical shifts (δ) would be reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS). Integration of the signals would provide the relative number of protons, and coupling constants (J) in Hertz (Hz) would reveal information about adjacent protons.

-

¹³C NMR (Carbon NMR): To identify the number and types of carbon atoms. This is often run as a proton-decoupled experiment to simplify the spectrum.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is crucial for assigning the complex structure of M-110.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of M-110 and to obtain information about its fragmentation pattern, which can further confirm the structure.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ionization source like Electrospray Ionization (ESI) would be suitable.

-

Sample Preparation: A dilute solution of M-110 in a suitable solvent (e.g., methanol or acetonitrile) would be prepared and infused into the mass spectrometer.

-

Analysis:

-

Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the confirmation of the molecular formula.

-

Tandem MS (MS/MS): The molecular ion would be isolated and fragmented to generate a characteristic fragmentation pattern. This pattern provides structural information that can be used to confirm the identity of the compound.

-

Biological Activity and Signaling Pathway

M-110 is a selective inhibitor of the PIM kinase family, with IC50 values of 2.5 µM for PIM-1, 2.5 µM for PIM-2, and 0.047 µM for PIM-3.[1] Its primary mechanism of action involves the downregulation of STAT3 phosphorylation at the Tyr705 position.[2][3] This leads to the inhibition of the STAT3 signaling pathway, which is a key pathway in promoting cancer cell proliferation and survival.

Furthermore, M-110 has been shown to affect the expression of the MIG6 gene, a negative regulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] By upregulating MIG6, M-110 can indirectly inhibit EGFR activation and the downstream ERK MAP kinase pathway.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by M-110.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of M-110 on PIM kinases.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pim-3 Regulates Stemness of Pancreatic Cancer Cells via Activating STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Identity of M-110: A Comprehensive Biological and Chemical Overview

The designation "M-110" represents not a single entity, but a collection of distinct and unrelated scientific compounds, each with its own specific biological activities and applications. This guide provides an in-depth technical overview of the known biological activities associated with three prominent molecules referred to as M-110: the M4 muscarinic acetylcholine receptor agonist Compound-110 , the anti-addictive ibogaine derivative MM-110 , and the RNA-editing therapeutic KRRO-110 . This report is intended for researchers, scientists, and drug development professionals, offering a structured summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Compound-110: A Novel Allosteric Agonist of the M4 Muscarinic Receptor

Compound-110 has emerged as a promising allosteric agonist for the M4 muscarinic acetylcholine receptor (M4R), a key target in the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] Its unconventional activation mechanism offers new avenues for developing therapies with improved side-effect profiles.

Quantitative Data

| Parameter | Value | Target | Assay | Source |

| Binding | Allosteric Agonist | M4 Muscarinic Receptor | Radioligand binding assays, Functional assays | [1] |

| In vivo efficacy | Reversal of MK-801-induced hyperlocomotion | Schizophrenia mouse model | Behavioral studies | [1] |

| Side Effect Profile | Does not induce catalepsy in mice | - | Behavioral observation | [1] |

Experimental Protocols

Radioligand Binding Assays (Illustrative Protocol):

-

Membrane Preparation: Membranes from cells stably expressing the human M4 muscarinic receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 is used.

-

Incubation: Membranes are incubated with a radiolabeled antagonist (e.g., [3H]NMS) and varying concentrations of Compound-110.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine the binding affinity and allosteric parameters.

Functional Assays (e.g., G-protein Activation):

-

Cell Culture: Cells expressing the M4 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel are used.

-

Measurement: Changes in membrane potential or ion flux are measured using techniques such as fluorescence imaging with voltage-sensitive dyes or patch-clamp electrophysiology.

-

Stimulation: Cells are stimulated with varying concentrations of Compound-110.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of Compound-110 in activating the M4 receptor.

Signaling Pathway

MM-110 (18-Methoxycoronaridine): A Potential Anti-Addictive Agent

MM-110 , also known as 18-methoxycoronardine (18-MC) and zolunicant, is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[2] It has been investigated for its potential to treat various substance use disorders by reducing drug self-administration and withdrawal symptoms. A phase 2a clinical trial for MM-110 in patients experiencing opioid withdrawal was conducted in 2022.[2]

Quantitative Data

| Parameter | Target | Action | Source |

| Receptor Binding | α3β4 nicotinic acetylcholine receptor | Antagonist | [2] |

| Receptor Binding | µ-opioid receptors | Agonist (modest affinity) | [2] |

| Receptor Binding | κ-opioid receptors | - | [2] |

| In vivo efficacy | Reduced self-administration of morphine, cocaine, methamphetamine, nicotine, and sucrose | Animal models | [2] |

| Anorectic effects | Reduced food intake | Obese rats | [2] |

Experimental Protocols

Drug Self-Administration Studies in Rodents (Illustrative Protocol):

-

Animal Model: Rats or mice are surgically implanted with intravenous catheters.

-

Operant Conditioning: Animals are trained to press a lever to receive an infusion of an addictive substance (e.g., morphine, cocaine).

-

Treatment: Animals are pre-treated with MM-110 or a vehicle control.

-

Data Collection: The number of lever presses and drug infusions are recorded to assess the effect of MM-110 on drug-seeking behavior.

-

Data Analysis: Statistical analysis is performed to compare the drug self-administration rates between the MM-110 and control groups.

Experimental Workflow

KRRO-110: An RNA-Editing Therapeutic for Alpha-1 Antitrypsin Deficiency

KRRO-110 is a clinical-stage RNA editing oligonucleotide developed by Korro Bio, Inc. for the treatment of Alpha-1 Antitrypsin Deficiency (AATD).[3] AATD is a genetic disorder caused by a mutation in the SERPINA1 gene, leading to a deficiency of the alpha-1 antitrypsin (AAT) protein.[3] KRRO-110 is designed to correct the genetic mutation at the RNA level, enabling the production of functional AAT protein.[3]

Quantitative Data

| Parameter | Value | Population | Study | Source |

| Functional M-AAT protein increase from baseline (greatest observed) | ~2 µM | AATD patients (n=3) | Phase 1/2a REWRITE clinical trial | [3] |

| Duration of functional M-AAT protein production | Up to four weeks | AATD patient (first evaluable) | Phase 1/2a REWRITE clinical trial | [3] |

| Total AAT protein levels (single-dose) | Did not reach protective threshold of 11 µM | AATD patients | Phase 1/2a REWRITE clinical trial | [3] |

Experimental Protocols

Phase 1/2a Clinical Trial (REWRITE) Protocol Outline:

-

Patient Population: Individuals diagnosed with Alpha-1 Antitrypsin Deficiency.

-

Drug Administration: Single administration of KRRO-110.

-

Dosage: Doses up to 1.2 mg/kg were administered.[3]

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Biomarker Analysis: Liquid chromatography-mass spectrometry (LC/MS) is used to measure the levels of functional M-AAT protein.

-

Safety Monitoring: Patients are monitored for adverse events, including infusion-related reactions.

Logical Relationship of KRRO-110 Mechanism

References

Methodological & Application

Application Notes and Protocols for the Preparation of M-110 in Cell Culture Experiments

A Guide for Researchers, Scientists, and Drug Development Professionals

The designation "M-110" can refer to several distinct reagents and compounds utilized in cell culture for drug development and life science research. This document provides detailed application notes and protocols for the preparation and use of the most common "M-110" entities to ensure accurate and reproducible experimental outcomes.

Section 1: M-110, the PIM Kinase Inhibitor

M-110 is a potent and selective, ATP-competitive inhibitor of PIM kinases, with a notable preference for PIM-3. It is a valuable tool for studying the role of PIM kinases in cancer cell proliferation and signaling pathways.

Quantitative Data Summary

| Parameter | Value | Cell Line/Assay Conditions |

| IC50 (PIM-3) | 47 nM | Kinase assay |

| IC50 (PIM-1) | 2.5 µM | Kinase assay |

| IC50 (PIM-2) | 2.5 µM | Kinase assay |

| IC50 (Cell Growth) | 0.9 µM | DU-145 (prostate cancer) |

| 0.6 µM | 22Rv1 (prostate cancer) | |

| 0.8 µM | PC3 (prostate cancer) | |

| 0.8 µM | SW480 (colon cancer) | |

| 3.9 µM | MIA PaCa-2 (pancreatic cancer) | |

| Solubility | 33.33 mg/mL (74.74 mM) | DMSO (with ultrasonic) |

| 50 mg/mL | DMSO |

Experimental Protocols

1. Preparation of M-110 Stock Solution (10 mM in DMSO)

-

Materials:

-

M-110 powder (MW: 445.94 g/mol )

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortexer

-

Ultrasonic bath (optional, but recommended)

-

-

Procedure:

-

Weigh out the desired amount of M-110 powder in a sterile microcentrifuge tube. For 1 mg of M-110, you will need 224.25 µL of DMSO to make a 10 mM stock solution.

-

Add the calculated volume of DMSO to the M-110 powder.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.[1]

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months.

-

2. Preparation of Working Solutions for Cell Culture

-

Materials:

-

10 mM M-110 stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

-

Procedure:

-

Thaw an aliquot of the 10 mM M-110 stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10 µM).

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

3. Cell Proliferation Assay (Example using DU-145 cells)

-

Materials:

-

DU-145 prostate cancer cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

M-110 working solutions

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

-

Procedure:

-

Seed DU-145 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

The next day, remove the medium and replace it with fresh medium containing various concentrations of M-110 (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the IC50 value, which is the concentration of M-110 that inhibits cell growth by 50%.

-

Signaling Pathway and Workflow Diagrams

References

Application Notes and Protocols for M-110 (ARV-110/Bavdegalutamide) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-110, also known as ARV-110 or bavdegalutamide, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] As a heterobifunctional molecule, ARV-110 recruits the E3 ubiquitin ligase cereblon to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action offers a promising therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC), by eliminating the key driver of disease progression.[1][5] Preclinical studies in various animal models have demonstrated the efficacy of ARV-110 in degrading AR, inhibiting tumor growth, and inducing apoptosis.[5][6]

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ARV-110 in preclinical animal models, based on published literature.

Data Presentation

Table 1: In Vivo Efficacy of ARV-110 in Mouse Xenograft Models

| Animal Model | Dosing Regimen | Vehicle | Key Findings | Reference |

| VCaP Xenograft (Intact) | 0.1, 0.3, 1, 3 mg/kg PO, QD | 50% PEG 300, 30% propylene glycol, 20% dextrose 5% solution in water | Dose-dependent tumor growth inhibition (TGI) of 20%, 69%, 101%, and 109% respectively.[7] | [7] |

| VCaP Xenograft (Castrated) | 1, 3, 10 mg/kg PO, QD | 50% PEG 300, 30% propylene glycol, 20% dextrose 5% solution in water | Significant tumor growth inhibition.[8] | [8] |

| Enzalutamide-Resistant VCaP Xenograft | 3, 10 mg/kg PO, QD for 28 days | 50% PEG 300, 30% propylene glycol, 20% dextrose 5% solution in water | Tumor growth inhibition of 70% and 60% respectively.[6] | [4][6] |

| Patient-Derived Xenograft (PDX) | 1 mg/kg PO, QD | Not Specified | >90% AR degradation.[5] | [5] |

Table 2: Pharmacokinetic Parameters of ARV-110 in Rodents

| Species | Administration Route | Dose | Oral Bioavailability (%) | Key Findings | Reference |

| Rat | IV | 2 mg/kg | - | Low clearance. | [9] |

| Rat | PO | 5 mg/kg | 23.83 | Moderate bioavailability. | [9] |

| Mouse | IV | 2 mg/kg | - | Low clearance, large volume of distribution. | [9] |

| Mouse | PO | 5 mg/kg | 37.89 | Moderate bioavailability. | [9] |

Table 3: Toxicology Profile of ARV-110 in Animal Models

| Species | Dosing Regimen | Key Findings | NOAEL | Reference |

| Rat (Male) | 20, 60, 120 mg/kg/day PO for 28 days | Well-tolerated. Reversible liver hypertrophy and femur physis thickening at high dose. | 120 mg/kg | [8] |

| Rat (Female) | 20, 40, 80 mg/kg/day PO for 28 days | Decreased body weight and food consumption at 80 mg/kg. | 40 mg/kg | [8] |

| Dog | 3, 10, 30 mg/kg/day PO | GI alterations at all doses. 30 mg/kg exceeded MTD. | 10 mg/kg | [8] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a VCaP Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of ARV-110 in a prostate cancer xenograft model.

Materials:

-

ARV-110 (Bavdegalutamide)

-

Vehicle solution: 50% polyethylene glycol (PEG) 300, 30% propylene glycol, 20% dextrose 5% solution in water.[10]

-

Male CB17/SCID mice.[4]

-

VCaP prostate cancer cells.[4]

-

Matrigel.[4]

-

Surgical castration instruments (for castrated models).

Procedure:

-

Cell Preparation and Implantation:

-

Culture VCaP cells under standard conditions.

-

Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject 5 x 10^6 VCaP cells into the flank of each mouse.[4]

-

-

Tumor Growth and Animal Grouping:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare ARV-110 dosing solutions fresh daily in the specified vehicle.

-

Administer ARV-110 or vehicle control orally (PO) via gavage once daily (QD) at the desired dose (e.g., 1, 3, 10 mg/kg).[6]

-

-

Monitoring and Endpoints:

-

Measure tumor volume twice weekly.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

-

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of ARV-110 following oral and intravenous administration.

Materials:

-

ARV-110

-

Male Sprague-Dawley rats.[10]

-

Vehicle for oral and intravenous administration.

-

Blood collection supplies (e.g., tubes with anticoagulant).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Acclimation and Catheterization:

-

Acclimate rats to the facility for at least one week.

-

For intravenous administration and serial blood sampling, catheterize the jugular vein.

-

-

Drug Administration:

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the quantification of ARV-110 in plasma.[9]

-

Analyze plasma samples to determine the concentration of ARV-110 at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability.[9]

-

Mandatory Visualization

Caption: Mechanism of action of ARV-110 leading to AR degradation.

Caption: Workflow for a typical xenograft efficacy study.

References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ascopubs.org [ascopubs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]

- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for M-110 in Cancer Research

Introduction

The designation "M-110" in cancer research is associated with at least two distinct investigational therapies: MT-110 (also known as Solitomab or AMG 110) , a bispecific T-cell engager (BiTE®) antibody, and MTX110 , a soluble formulation of the histone deacetylase (HDAC) inhibitor panobinostat. These compounds have different mechanisms of action and are being investigated in different cancer types. This document provides detailed application notes and protocols for both MT-110 and MTX110.

Part 1: MT-110 (Solitomab) - A Bispecific T-Cell Engager for Solid Tumors

Application Note

Mechanism of Action: MT-110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct.[1] It is a single-chain protein with two different binding sites: one for the CD3 receptor on T-cells and another for the Epithelial Cell Adhesion Molecule (EpCAM) present on the surface of many solid tumor cells.[1][2] EpCAM is frequently overexpressed in various carcinomas, including gastrointestinal, lung, and ovarian cancers, and its expression is often associated with a poor prognosis.[2][3][4] By simultaneously binding to a T-cell and a tumor cell, MT-110 creates a synapse that leads to T-cell activation.[5] The activated T-cell then releases cytotoxic granules containing perforin and granzymes, which induce apoptosis in the cancer cell.[5] This process of redirected lysis is independent of major histocompatibility complex (MHC) class I presentation on the tumor cell.[1]

Applications in Cancer Research: MT-110 has been investigated for its potential to treat various EpCAM-positive solid tumors.[3] Preclinical studies have demonstrated its efficacy in eliminating primary human pancreatic, ovarian, and uterine serous papillary carcinoma cells, including cancer stem cells.[3][6][7][8] A phase 1 clinical trial has evaluated the safety and tolerability of solitomab in patients with refractory solid tumors.[4]

Signaling Pathway

Caption: Mechanism of action of MT-110 (Solitomab).

Data Presentation

Table 1: Preclinical Efficacy of MT-110 (Solitomab) in Ovarian Cancer Models

| Cell Line Type | Treatment | Mean Killing (%) ± SEM | P-value |

|---|---|---|---|

| EpCAM+ Chemo-resistant | Control BiTE® | 3.6 ± 0.7 | < 0.0001 |

| EpCAM+ Chemo-resistant | Solitomab | 28.2 ± 2.05 | < 0.0001 |

Data from a 4-hour chromium-release assay with peripheral blood lymphocytes (PBL) as effector cells.[6]

Table 2: Grade ≥3 Treatment-Related Adverse Events in Phase 1 Study of Solitomab

| Adverse Event | Number of Patients (N=65) | Percentage (%) |

|---|---|---|

| Diarrhea | 6 | 9.2 |

| Elevated Liver Parameters | 8 | 12.3 |

| Elevated Lipase | - | - |

| Supraventricular Tachycardia | 1 | 1.5 |

Data from a phase 1 dose-escalation study in patients with refractory solid tumors.[4]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)

-

Objective: To assess the ability of MT-110 to induce T-cell mediated lysis of EpCAM-positive tumor cells.

-

Materials:

-

EpCAM-positive target tumor cells

-

Peripheral blood mononuclear cells (PBMCs) as effector cells

-

MT-110 (Solitomab)

-

Control BiTE® antibody

-

Chromium-51 (⁵¹Cr)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well U-bottom plates

-

Gamma counter

-

-

Methodology:

-

Label target tumor cells with ⁵¹Cr for 1 hour at 37°C.

-

Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.

-

Plate the labeled target cells in a 96-well U-bottom plate at a density of 1 x 10⁴ cells/well.

-

Add effector cells (PBMCs) at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).

-

Add MT-110 or control BiTE® at various concentrations.

-

Incubate the plate for 4 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

2. T-Cell Activation Assay

-

Objective: To measure the activation of T-cells upon engagement by MT-110.

-

Materials:

-

PBMCs or isolated T-cells

-

EpCAM-positive tumor cells

-

MT-110 (Solitomab)

-

Control BiTE® antibody

-

Fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, HLA-DR) and T-cell markers (CD4, CD8)

-

Flow cytometer

-

-

Methodology:

-

Co-culture T-cells and EpCAM-positive tumor cells at a specific E:T ratio in the presence of MT-110 or control BiTE®.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Harvest the cells and stain with fluorescently labeled antibodies for CD4, CD8, CD25, and HLA-DR.

-

Analyze the cells using a flow cytometer to determine the percentage of CD4+ and CD8+ T-cells expressing the activation markers.

-

Calculate the percentage of activated T-cells using the formula: (% Activated T-cells) = (Number of Marker-Positive T-cells / Total Number of T-cells) x 100.[3][9]

-

Experimental Workflow

Caption: Workflow for an in vitro cytotoxicity assay with MT-110.

Part 2: MTX110 - A Soluble Pan-HDAC Inhibitor for Brain Tumors

Application Note

Mechanism of Action: MTX110 is a water-soluble formulation of panobinostat, a potent pan-histone deacetylase (pan-HDAC) inhibitor.[10][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, panobinostat causes hyperacetylation of histones, which results in a more relaxed chromatin structure and the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][13] Panobinostat has shown preclinical efficacy against various brain tumor models, including diffuse intrinsic pontine glioma (DIPG) and glioblastoma.[14][15]

Applications in Cancer Research: A major challenge in treating brain tumors is the blood-brain barrier (BBB), which limits the penetration of many chemotherapeutic agents. MTX110 is designed for direct delivery to the tumor via convection-enhanced delivery (CED), a neurosurgical technique that uses a pressure gradient to distribute the drug throughout the tumor, bypassing the BBB.[10][16] This approach allows for higher local concentrations of the drug at the tumor site while minimizing systemic toxicity.[17] Clinical trials are investigating the safety and efficacy of MTX110 delivered by CED in patients with recurrent glioblastoma and newly diagnosed DIPG.[18][19]

Signaling Pathway

Caption: Mechanism of action of MTX110 (Panobinostat).

Data Presentation

Table 3: Dose Escalation Levels in the PNOC015 Clinical Trial for DIPG

| Dose Level | MTX110 Concentration (µM) | Total Volume (mL) | Administration Schedule |

|---|---|---|---|

| 1 | 30 | 3 | Day 1 |

| 2 | 30 | 6 | Day 1 and 2 |

| 3 | 30 | 8 | Day 1 and 2 |

| 4 | 30 | 10 | Day 1 and 2 |

| 5 | 30 | 12 | Day 1 and 2 |

| 6 | 60 | 12 | Day 1 and 2 |

| 7 | 90 | 12 | Day 1 and 2 |

Data from the PNOC015 Phase I/II study in children with newly diagnosed DIPG.[10][20]

Table 4: Survival Outcomes in Clinical Trials of MTX110

| Cancer Type | Number of Patients | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

|---|---|---|---|

| Diffuse Midline Glioma (DMG) | 9 | 16.5 months | 10 months |

| Recurrent Glioblastoma (Cohort A) | 4 | 12-13+ months | 6-12+ months |

Data from phase 1 clinical trials.[17][19][21]

Experimental Protocols

1. Clinical Protocol for MTX110 Administration via Convection-Enhanced Delivery (CED)

-

Objective: To safely and effectively deliver MTX110 directly to a brain tumor. This is a summary of a clinical protocol and should not be used for patient treatment.

-

Patient Population: Patients with newly diagnosed DIPG who have completed radiation therapy or patients with recurrent glioblastoma.[18][22]

-

Procedure:

-

Catheter Placement: Stereotactically place one or more catheters into the tumor under surgical guidance.

-

Drug Formulation: Prepare MTX110 as a sterile, aqueous solution of panobinostat, often co-infused with a contrast agent like gadoteridol to monitor distribution via MRI.[10][18]

-

Infusion: Connect the catheters to an external or implantable pump programmed to deliver the drug at a slow, continuous rate.

-

Real-time Monitoring: Use intra-operative or real-time MRI to visualize the distribution of the infusate and ensure adequate tumor coverage.[18]

-

Dosing: Follow a dose-escalation protocol, starting with a low concentration and volume and gradually increasing in subsequent cycles based on patient tolerance.[10][20] Treatment cycles are typically repeated every 4-8 weeks.[22]

-

Monitoring: Closely monitor patients for adverse events, particularly neurological toxicities.[18]

-

Experimental Workflow

Caption: Workflow for MTX110 administration via CED.

References

- 1. Solitomab - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. Solitomab, an EpCAM/CD3 bispecific antibody construct (BiTE®), is highly active against primary uterine serous papillary carcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multicenter phase 1 study of solitomab (MT110, AMG 110), a bispecific EpCAM/CD3 T-cell engager (BiTE®) antibody construct, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solitomab, an EpCAM/CD3 bispecific antibody (BiTE®), is highly active against primary chemotherapy resistant ovarian cancer cell lines in vitro and fresh tumor cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. EpCAM/CD3-Bispecific T-cell engaging antibody MT110 eliminates primary human pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solitomab, an EpCAM/CD3 bispecific antibody construct (BiTE®), is highly active against primary uterine and ovarian carcinosarcoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. panobinostat - My Cancer Genome [mycancergenome.org]

- 14. Panobinostat penetrates the blood–brain barrier and achieves effective brain concentrations in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced efficacy of histone deacetylase inhibitor panobinostat combined with dual PI3K/mTOR inhibitor BEZ235 against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facebook [cancer.gov]

- 17. cancernetwork.com [cancernetwork.com]

- 18. PNOC015: Repeated convection-enhanced delivery of MTX110 (aqueous panobinostat) in children with newly diagnosed diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onclive.com [onclive.com]

- 20. academic.oup.com [academic.oup.com]

- 21. biodexapharma.com [biodexapharma.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

M-110 (ARV-110): Application Notes and Protocols for Targeted Androgen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-110, also known as ARV-110 or Bavdegalutamide, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, M-110 facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This mechanism of action offers a promising therapeutic strategy for diseases driven by AR signaling, such as prostate cancer, by eliminating the target protein rather than merely inhibiting it.[3][6] These application notes provide a comprehensive overview of M-110's activity and detailed protocols for its use in targeted protein degradation studies.

Data Presentation

The following tables summarize the in vitro efficacy of M-110 in relevant prostate cancer cell lines.

| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference(s) |

| LNCaP | T878A mutant | ~1 | >95% | [6][7] |

| VCaP | Wild-type (amplified) | ~1 | >95% | [6][7] |

| VCaP | Wild-type | 1.6 | 98% | [8] |

| 22Rv1 | AR-V7 variant | - | - | [9] |

Table 1: M-110 Androgen Receptor Degradation Potency. DC50 represents the half-maximal degradation concentration, and Dmax indicates the maximum percentage of protein degradation.

| Cell Line | IC50 (nM) | Reference(s) |

| VCaP | 0.86 µM | [9] |

| 22Rv1 | 14.85 µM | [9] |

| LNCaP | - | - |

Table 2: M-110 Anti-proliferative Activity. IC50 represents the half-maximal inhibitory concentration for cell growth.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor signaling pathway.

M-110 (ARV-110) Mechanism of Action

Caption: M-110 (ARV-110) mechanism of action.

Experimental Workflow for M-110 Evaluation

Caption: Experimental workflow for M-110 evaluation.

Experimental Protocols

Western Blot for Androgen Receptor Degradation

This protocol details the procedure to assess the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with M-110.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

M-110 (ARV-110)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-Androgen Receptor antibody (e.g., Cell Signaling Technology, #5153)

-

Primary antibody: Anti-GAPDH or β-actin antibody (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of M-110 (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (GAPDH or β-actin) to ensure equal protein loading.

-

Analysis: Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle-treated control.

Ubiquitination Assay

This protocol is designed to detect the M-110-induced poly-ubiquitination of the Androgen Receptor.

Materials:

-

Prostate cancer cell lines (e.g., VCaP)

-

M-110 (ARV-110)

-

Proteasome inhibitor (e.g., MG132 or Carfilzomib)

-

Cell lysis buffer (e.g., RIPA buffer with deubiquitinase inhibitors like PR-619 and 1,10-phenanthroline)

-

Anti-Androgen Receptor antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Anti-Ubiquitin antibody for western blotting

-

Other reagents for Western blotting as described above.

Procedure:

-

Cell Treatment: Treat VCaP cells with M-110 (e.g., 10 nM) and a proteasome inhibitor (e.g., 2 µM carfilzomib) for a specified time (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins.[7]

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-AR antibody to capture the Androgen Receptor.

-

Add Protein A/G magnetic beads to pull down the antibody-AR complex.

-

Wash the beads several times to remove non-specific binding.

-

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Ubiquitin antibody to detect poly-ubiquitinated AR. A high molecular weight smear will indicate successful ubiquitination.

-

As a control, the membrane can be stripped and re-probed with an anti-AR antibody to confirm the presence of the immunoprecipitated protein.

-

Cell Viability Assay

This protocol measures the effect of M-110-induced AR degradation on the viability and proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

M-110 (ARV-110)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or WST-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of M-110 for a prolonged period (e.g., 5-7 days) to observe effects on proliferation.

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the log of the M-110 concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Conclusion

M-110 (ARV-110) is a powerful research tool for studying the targeted degradation of the Androgen Receptor. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of M-110 in relevant cellular models. These studies are crucial for advancing our understanding of targeted protein degradation and its potential as a therapeutic modality.

References

- 1. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arv-110 - My Cancer Genome [mycancergenome.org]

- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]

Application Notes and Protocols for M-110 Administration in Xenograft Models

A Guide for Researchers, Scientists, and Drug Development Professionals

Disambiguation of "M-110" in Preclinical Research

The designation "M-110" or similar alphanumeric codes can refer to several distinct therapeutic agents in development. For researchers planning xenograft studies, it is crucial to distinguish between these compounds as their mechanisms of action, and consequently their administration protocols, differ significantly. This document provides detailed protocols for two prominent preclinical cancer therapeutics often associated with this designation: MT110 (Solitomab) , a bispecific T-cell engager, and ARV-110 (Bavdegalutamide) , an androgen receptor degrader.

Part 1: MT110 (Solitomab) - EpCAM/CD3 Bispecific Antibody

MT110 (also known as Solitomab or AMG 110) is a bispecific T-cell engager (BiTE®) antibody construct that targets the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells and the CD3 receptor on T-cells.[1][2] This dual targeting facilitates the formation of a cytolytic synapse between cytotoxic T-cells and cancer cells, leading to T-cell activation and tumor cell lysis.[1][3] MT110 has shown significant antitumor activity in various preclinical xenograft models of solid tumors, including pancreatic and colorectal cancer.[4][5][6]

Signaling Pathway of MT110

The mechanism of action involves MT110 physically bridging a T-cell and an EpCAM-expressing tumor cell. This engagement activates the T-cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[1][3]

Quantitative Data Summary: MT110 in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Treatment Protocol | Tumor Growth Inhibition (TGI) | Reference |

| Primary Pancreatic Cancer Cells | Pancreatic Cancer | NOD/SCID mice with human PBMC | MT110 administration | Efficient targeting and elimination of CSCs in vivo | [4][7] |

| Colorectal Cancer TICs | Colorectal Cancer | Xenograft mouse model | MT110 treatment | Complete elimination of cancer-initiating cells | [8] |

| Various EpCAM+ cell lines | Solid Tumors | Xenograft models | MT110 administration | Remarkable antitumor activity | [6] |

Experimental Protocol: MT110 Administration in a Pancreatic Cancer Xenograft Model

This protocol describes the evaluation of MT110 in a pancreatic cancer xenograft model using immunodeficient mice co-engrafted with human peripheral blood mononuclear cells (PBMCs).

1. Materials

-

Cell Line: EpCAM-positive human pancreatic cancer cell line (e.g., primary patient-derived cells).

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, 6-8 weeks old.

-

Human Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

MT110 (Solitomab): Lyophilized powder, to be reconstituted in sterile, pyrogen-free water.

-

Reagents: Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.

2. Experimental Workflow

3. Detailed Methodology

-

Cell Culture: Culture pancreatic cancer cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Tumor Implantation:

-

Harvest cancer cells and resuspend in PBS.

-

Mix cancer cells with human PBMCs at a desired effector-to-target (E:T) ratio (e.g., 1:1).

-

Resuspend the cell mixture in a 1:1 solution of PBS and Matrigel.

-

Subcutaneously inject 1 x 10^6 tumor cells with 1 x 10^6 PBMCs in a total volume of 100 µL into the flank of each NOD/SCID mouse.

-

-

Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

-

Reconstitute and dilute MT110 in a suitable vehicle for administration.

-

Administer MT110, for example, by continuous intravenous infusion using an osmotic pump to maintain steady-state concentrations.[6] Dosing will be determined by the specific study design but can range from 1 to 24 µ g/day .[9][10]

-

-

Efficacy Monitoring and Analysis:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize mice and excise tumors.

-

Weigh the tumors and process for further analysis such as immunohistochemistry (IHC) for T-cell infiltration and flow cytometry to analyze immune cell populations within the tumor.

-

Part 2: ARV-110 (Bavdegalutamide) - Androgen Receptor PROTAC Degrader

ARV-110 (Bavdegalutamide) is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[11][12] It is being developed for the treatment of prostate cancer, particularly in cases of resistance to standard anti-androgen therapies.[13][14] ARV-110 has demonstrated potent AR degradation and tumor growth inhibition in various prostate cancer xenograft models.[15][16][17]

Mechanism of Action of ARV-110

ARV-110 is a heterobifunctional molecule that binds to both the Androgen Receptor and an E3 ubiquitin ligase.[11][13] This proximity induces the ubiquitination of the AR, tagging it for degradation by the proteasome.[11] This results in the elimination of the AR protein, thereby inhibiting AR signaling.[18]

Quantitative Data Summary: ARV-110 in Xenograft Models

| Cell Line | Xenograft Model | Treatment Protocol (Oral Gavage) | AR Degradation | Tumor Growth Inhibition (TGI) | Reference |

| VCaP | Castrated mice | 1 mg/kg, QD | >90% | Significant TGI | [15] |

| LNCaP | Murine xenograft | Dose-dependent | >90% (at efficacious doses) | Significant, dose-dependent TGI | [19] |

| VCaP (Enzalutamide-resistant) | Castrated mice | 3 mg/kg or 10 mg/kg, QD for 28 days | - | 70% (3 mg/kg), 60% (10 mg/kg) | [20][21] |

| Patient-Derived Xenograft (PDX) | - | - | Substantial | Greater than enzalutamide | [12][13] |

Experimental Protocol: ARV-110 Administration in a Prostate Cancer Xenograft Model

This protocol outlines the evaluation of orally administered ARV-110 in a castrate-resistant prostate cancer (CRPC) xenograft model.

1. Materials

-

Cell Line: Human prostate cancer cell line expressing AR (e.g., VCaP or LNCaP).

-

Animal Model: Male CB17/SCID mice or other immunodeficient strains, 6-8 weeks old.

-

ARV-110 (Bavdegalutamide): Powder form.

-

Vehicle: A suitable vehicle for oral gavage (e.g., 50% PEG 300 and 50% propylene glycol).[20]

-

Reagents: Matrigel, RPMI-1640 medium, charcoal-stripped FBS, Penicillin-Streptomycin, PBS.

2. Experimental Workflow

3. Detailed Methodology

-

Animal Preparation: Perform surgical castration on male mice and allow for a recovery period of at least one week before tumor cell implantation. This mimics the androgen-deprived environment of CRPC.

-

Cell Culture: Culture prostate cancer cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS to maintain low androgen levels.

-

Tumor Implantation:

-

Harvest VCaP cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5-10 x 10^6 cells in a 100 µL volume into the flank of each castrated mouse.

-

-

Treatment:

-

Monitor tumor growth with calipers.

-

Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

-

Prepare ARV-110 formulation in the designated vehicle.

-

Administer ARV-110 daily via oral gavage at desired doses (e.g., 1, 3, 10 mg/kg).[15][20] The control group should receive the vehicle alone.

-

-

Efficacy Monitoring and Analysis:

-

Measure tumor volume and body weight twice weekly.[20]

-

For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose (e.g., 16 hours) to assess AR protein levels.[19]

-

At the study endpoint, excise tumors, record their weight, and snap-freeze a portion for Western blot analysis to quantify AR degradation. The remaining tissue can be fixed for IHC.

-

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions based on their specific cell lines, animal models, and experimental goals. All animal procedures must be conducted in accordance with approved institutional guidelines for animal care and use.

References

- 1. Solitomab - Wikipedia [en.wikipedia.org]

- 2. A multicenter phase 1 study of solitomab (MT110, AMG 110), a bispecific EpCAM/CD3 T-cell engager (BiTE®) antibody construct, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of cytotoxic action of T cell-engaging BiTE antibody MT110 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]